
1-tert-butyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (CAS: 118430-73-2; molecular formula: C₈H₁₅N₃; molecular weight: 153.23 g/mol) is a pyrazole derivative characterized by a tert-butyl group at the N1 position and a methyl group at the C3 position. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. Its synthesis, as described by Pollock and Cole (2012), involves the reaction of tert-butyl hydrazine hydrochloride with sodium hydroxide under controlled heating, followed by purification steps to achieve high yields (up to 82%) and purity . The tert-butyl group acts as a steric and electronic protecting group, enhancing stability during subsequent reactions, such as palladium-catalyzed cross-couplings .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-tert-butyl-3-(3-methylbenzyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine, has been reported to target the calcium/calmodulin-dependent protein kinase type ii subunit gamma in humans .
Mode of Action
For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have been reported to have antibacterial activity .
Biochemical Pathways
The tert-butyl group, a structural component of this compound, has been implicated in various biosynthetic and biodegradation pathways .
Pharmacokinetics
A structurally similar compound, bms-986142, was found to be rapidly absorbed with peak concentrations occurring within 2 hours, and was eliminated with a mean half-life ranging from 7 to 11 hours .
Biochemical Analysis
Biochemical Properties
1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the JNK/c-Jun pathway, which is crucial for cell survival and apoptosis. By inhibiting this pathway, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can protect cells from oxidative stress-induced apoptosis and senescence . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of the target biomolecule’s activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine over time in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it can undergo degradation over extended periods . The long-term effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as protecting cells from oxidative stress and improving cellular function . At higher doses, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Biological Activity
1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative recognized for its potential in medicinal chemistry and organic synthesis. This compound has garnered interest due to its diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article provides a detailed overview of the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
- Molecular Formula : C_8H_12N_4
- Molecular Weight : 153.22 g/mol
- Structure : Characterized by a tert-butyl group and a methyl group attached to the pyrazole ring, which influences its biological activity and interaction with various targets.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 15.2 | Inhibition of growth |
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 18.0 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that this compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Model | Dosage (mg/kg) | Inflammation Reduction (%) |
---|---|---|
Carrageenan-induced | 10 | 45% |
Freund's Adjuvant | 20 | 60% |
The analgesic effects observed in these models further support its potential use in pain management therapies.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been shown to interact with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Receptor Binding : Preliminary studies suggest that it may bind to various receptors implicated in pain and inflammation pathways, modulating their activity.
- Cell Signaling Pathways : The compound may influence signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited growth in multiple cancer cell lines through apoptosis induction.
- Anti-inflammatory Research : Research conducted on animal models indicated significant reductions in inflammatory responses when treated with varying doses of the compound.
- Mechanistic Insights : A study utilizing computational methods provided insights into the binding interactions between the compound and key biological targets, enhancing understanding of its pharmacological profile .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-tert-butyl-3-methyl-1H-pyrazol-5-amine is utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of newly developed drugs. For instance, it has been employed in the synthesis of pyrazole derivatives that exhibit anti-inflammatory and anticancer activities.
Case Study: Synthesis of Bioactive Pyrazoles
A study demonstrated the synthesis of N-(5-pyrazolyl)amines from this compound through a one-pot reductive amination process. The resulting compounds showed promising biological activity, indicating the potential of this pyrazole derivative in drug discovery .
Agricultural Applications
Agrochemicals
The compound is also explored for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for enhancing crop protection and yield.
Data Table: Herbicidal Activity
Compound | Activity | Target Enzyme | Reference |
---|---|---|---|
This compound | Moderate | ACCase | |
Related Pyrazole Derivative | High | ALS |
Material Science
Polymer Chemistry
In material science, this compound is investigated for its role in synthesizing advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors.
Case Study: Polymer Formulation
Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application opens avenues for developing high-performance materials suitable for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
The compound has been used in biochemical research to study enzyme inhibition mechanisms. By acting as an inhibitor, it helps elucidate the pathways involved in various biochemical processes, aiding in drug discovery.
Data Table: Enzyme Inhibition Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example:
- Step 1: Condensation of tert-butyl hydrazine with β-keto esters or α,β-unsaturated ketones to form the pyrazole core.
- Step 2: Functionalization via nucleophilic substitution or catalytic coupling to introduce the methyl group at position 2.
- Optimization Tips:
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques:
- NMR (¹H/¹³C): Confirm substitution patterns by comparing chemical shifts to analogous pyrazole derivatives (e.g., 1-phenyl-1H-pyrazol-5-amine) .
- HPLC-MS: Detect impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis: Verify molecular formula (C₈H₁₅N₃) with ≤0.3% deviation .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Conduct reactions in fume hoods due to potential amine volatility .
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
- Waste Disposal: Neutralize acidic/basic residues before incineration via certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Workflow:
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amine group at position 5).
- Simulate reaction pathways (e.g., alkylation or acylation) to assess activation energies.
- Validation: Compare computed IR spectra with experimental data to refine accuracy .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Experimental Variables:
- Follow-Up Studies:
Q. How does the tert-butyl group influence the compound’s supramolecular interactions in crystal structures?
Methodological Answer:
- X-ray Crystallography:
- Hirshfeld Surface Analysis: Quantify hydrogen-bonding contributions (N–H···N interactions dominate in pyrazole derivatives) .
Q. What advanced catalytic systems enable enantioselective modifications of this compound?
Methodological Answer:
- Chiral Catalysts:
- Organocatalysts: Proline derivatives for asymmetric Mannich reactions at the amine site.
- Metal Complexes: Ru(II)-BINAP systems for hydrogenation of prochiral ketones introduced via Friedel-Crafts alkylation.
- Characterization: Use chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (≥95% target) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of pyrazole amines allows for diverse modifications. Below is a comparative analysis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with analogous compounds, focusing on synthesis, properties, and applications.
Key Observations:
- Steric Effects : The tert-butyl group universally enhances steric protection, but substituents at C4 (e.g., bromophenyl) or N5 (e.g., methoxybenzyl) introduce electronic and functional diversity .
- Synthetic Efficiency : Palladium-catalyzed methods yield ~54–82%, while solvent-free approaches achieve comparable yields with reduced environmental impact .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms supramolecular interactions in nitro- or bromophenyl derivatives, critical for material design .
Physicochemical and Functional Properties
Nonlinear Optical (NLO) Activity
- 4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine : Exhibits superior NLO properties due to electron-withdrawing bromine and extended conjugation, as validated by DFT studies .
- This compound: Limited NLO activity but serves as a precursor for NLO-active derivatives .
Pharmacological Potential
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine : Demonstrated bioactivity in preliminary assays, attributed to the methoxybenzyl group’s electron-donating effects .
- 5-tert-Butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine : Shows promise in kinase inhibition studies, highlighting the role of heterocyclic extensions .
Solubility and Reactivity
Properties
IUPAC Name |
2-tert-butyl-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353195 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141459-53-2 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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